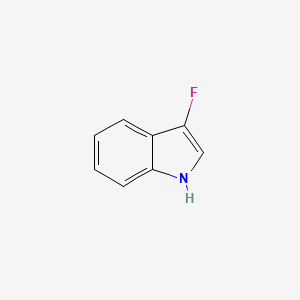

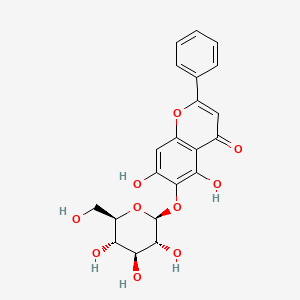

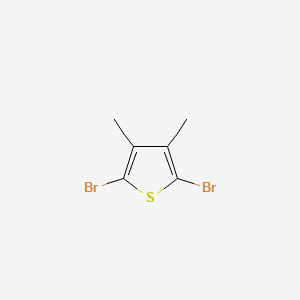

![molecular formula C7H7ClN2O B1590291 Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride CAS No. 52687-85-1](/img/structure/B1590291.png)

Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride

Overview

Description

Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride is a nitrogen-containing fused bicyclic hetero-aromatic compound . It has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride can be synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis . An efficient multicomponent decarboxylative coupling of 2-aminopyridines, aldehydes, and alkynoic acids can be used for the synthesis of imidazo[1,2-a]pyridines .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride can be elucidated by different spectroscopic techniques including IR, NMR, and Mass .Chemical Reactions Analysis

Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride can undergo various chemical reactions. For instance, it can participate in multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Scientific Research Applications

Therapeutic Potential in Medicinal Chemistry

Imidazo[1,2-a]pyridine, a key structural component of Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride, has been recognized as a versatile scaffold in medicinal chemistry due to its broad range of applications. This compound has shown potential in various therapeutic areas, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic activities, and as a proton pump inhibitor. It has also found its way into several marketed preparations such as zolimidine, zolpidem, and alpidem. Numerous attempts have been made to modify the structure of this scaffold to discover and develop novel therapeutic agents (Deep et al., 2016).

Anticholinesterase Potential

Imidazo[1,2-a]pyridine-based compounds have clinical significance in the treatments of heart and circulatory failures. Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine exhibit potential as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors, which is significant in the context of neurodegenerative diseases. Certain derivatives with specific side chains showed strong inhibition against these enzymes, as confirmed by computational molecular docking studies (Kwong et al., 2019).

Fluorescent Probes for Mercury Ion Detection

Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride derivatives have been developed as efficient fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solutions. This application is particularly relevant in environmental monitoring and the detection of hazardous substances (Shao et al., 2011).

Synthesis and Functionalization

Significant advancements have been made in the synthesis and functionalization of imidazo[1,2-a]pyridines, utilizing inexpensive catalysts and mild reaction conditions. These advancements have enhanced the biological activity of these compounds, leading to the development of functionalized derivatives with potential pharmaceutical applications (Ravi & Adimurthy, 2017).

Novel Anticancer Agents

Imidazo[1,2-a]pyridine-based analogues have emerged as promising candidates for anticancer therapy. Various derivatives have been used as lead molecules and are currently under human clinical trials. This indicates the potential of imidazo[1,2-a]pyridine in oncology, particularly for inhibiting specific cancer cell lines and enzymes critical in tumor growth (Goel et al., 2016).

Synthesis of Drug-like Compounds

Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride has played a role in the synthesis of drug-like compounds. Specific synthetic methods enable the production of molecules such as Zolimidine, a drug used for peptic ulcers, demonstrating the scaffold's relevance in drug development (Pericherla et al., 2013).

Future Directions

Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride and its derivatives have great potential in several research areas, from materials science to the pharmaceutical field . They can be used in the development of new chemosynthetic strategies and drug development due to their wide range of applications in medicinal chemistry .

properties

IUPAC Name |

3H-imidazo[1,2-a]pyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O.ClH/c10-7-5-9-4-2-1-3-6(9)8-7;/h1-4H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYILEUMTDOZTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N=C2N1C=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10486179 | |

| Record name | Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride | |

CAS RN |

52687-85-1 | |

| Record name | Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.